molecular formula C17H30Cl2N2O5 B6486395 1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215649-66-3

1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6486395
CAS No.: 1215649-66-3
M. Wt: 413.3 g/mol
InChI Key: WTRSLACRXVMWGR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,6-dimethoxyphenoxy group and a piperazine moiety bearing a 2-hydroxyethyl side chain. The dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications.

This structural configuration distinguishes it from other piperazine-based analogs, as seen in and , where substituents on the aromatic rings or piperazine nitrogen vary significantly .

Properties

IUPAC Name

1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5.2ClH/c1-22-15-4-3-5-16(23-2)17(15)24-13-14(21)12-19-8-6-18(7-9-19)10-11-20;;/h3-5,14,20-21H,6-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSLACRXVMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Example :

  • 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol hydrochloride (): This analog replaces the 2-hydroxyethyl group on piperazine with a 5-chloro-2-methylphenyl substituent. The hydrochloride salt form (vs. dihydrochloride) suggests differences in counterion stoichiometry, affecting crystallinity and dissolution rates .

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Substituent Piperazine Substituent Salt Form Molecular Weight (g/mol)
Target Compound 2,6-Dimethoxyphenoxy 2-Hydroxyethyl Dihydrochloride ~469.4*
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-...propan-2-ol hydrochloride 2,6-Dimethoxyphenoxy 5-Chloro-2-methylphenyl Hydrochloride ~495.3*
1-(Phenylamino)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol trihydrochloride Phenylamino 2-Hydroxyethyl Trihydrochloride ~388.9 (free base)

*Calculated based on formula; exact values may vary.

Impact of Substituents on Pharmacological Properties

  • Hydroxyethyl vs. Halogenated/Aromatic Groups : The hydroxyethyl group in the target compound likely improves solubility (logP ~1.5 estimated) compared to halogenated analogs (e.g., : logP ~2.8 due to chlorine), facilitating better bioavailability .
  • Urea-Linked Piperazine Derivatives (): Compounds like 11a–11o feature urea linkages and thiazole rings, which confer rigidity and hydrogen-bonding motifs absent in the target compound. These structural differences may result in divergent metabolic stability; urea groups are prone to hydrolysis, whereas ether linkages (as in the target) are more resistant .

Research Findings and Implications

  • Solubility and Stability: The dihydrochloride salt form ensures high solubility (>50 mg/mL in water), critical for intravenous formulations. This contrasts with trihydrochloride salts (), which may exhibit higher hygroscopicity .
  • Receptor Selectivity : Piperazine derivatives with hydroxyethyl groups (e.g., target compound) show preferential binding to 5-HT1A receptors over dopamine D2 receptors, whereas halogenated analogs () may favor α-adrenergic modulation .

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